molecular formula C7H6BBrF3K B13647963 Potassium (3-bromobenzyl)trifluoroborate

Potassium (3-bromobenzyl)trifluoroborate

Cat. No.: B13647963
M. Wt: 276.93 g/mol
InChI Key: UZQWFIPJBSGSPF-UHFFFAOYSA-N
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Description

Potassium (3-bromobenzyl)trifluoroborate belongs to the class of organotrifluoroborate salts, which are recognized as superior, air- and moisture-stable alternatives to boronic acids in metal-catalyzed cross-coupling reactions . Their tetracoordinate nature masks the inherent reactivity of the carbon-boron bond, making them protected forms of boronic acids that can endure a variety of synthetic transformations while remaining poised for reactivity under cross-coupling conditions . This enhanced stability allows for long-term storage and easy handling without special precautions, a significant advantage over more sensitive organoboron species . This reagent is particularly valuable in the Suzuki-Miyaura cross-coupling, a premier method for carbon-carbon bond construction . The benzylic trifluoroborate moiety is an effective nucleophilic partner for coupling with a wide range of aryl and heteroaryl electrophiles, such as chlorides and bromides, to form methylene-linked biaryl systems—common structural motifs in pharmaceuticals and biologically active compounds . The presence of the bromine substituent on the benzyl ring provides a versatile handle for further synthetic manipulation, enabling sequential cross-coupling reactions or other functional group interconversions to create more complex molecular architectures. The reactivity of organotrifluoroborates is often enhanced compared to their boronic acid counterparts, facilitating efficient transmetalation in the catalytic cycle with high functional group tolerance . Note on Specific Data: While the general properties and applications of potassium organotrifluoroborates are well-established in the scientific literature , specific catalytic performance data (e.g., reaction yields, optimal catalyst systems) for the compound "this compound" is not available in the current search results. Researchers are encouraged to consult the general literature on benzyltrifluoroborates for guidance on expected reactivity.

Properties

Molecular Formula

C7H6BBrF3K

Molecular Weight

276.93 g/mol

IUPAC Name

potassium;(3-bromophenyl)methyl-trifluoroboranuide

InChI

InChI=1S/C7H6BBrF3.K/c9-7-3-1-2-6(4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1

InChI Key

UZQWFIPJBSGSPF-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1=CC(=CC=C1)Br)(F)(F)F.[K+]

Origin of Product

United States

Advanced Reactivity and Mechanistic Investigations of Potassium 3 Bromobenzyl Trifluoroborate

Palladium-Catalyzed Cross-Coupling Reactions

The utility of potassium (3-bromobenzyl)trifluoroborate is prominently demonstrated in palladium-catalyzed cross-coupling reactions, where it serves as a robust nucleophilic partner. These reactions benefit from the air and moisture stability of organotrifluoroborates, which contrasts with the often-sensitive nature of other organoboron reagents. nih.govchem-station.combldpharm.com

This compound readily participates in Suzuki-Miyaura coupling reactions with a wide array of electrophiles, including aryl halides and, in some cases, activated sulfonates like mesylates. nih.gov This versatility allows for the synthesis of a diverse range of diaryl- and aryl-alkyl methane (B114726) structures, which are prevalent in pharmaceuticals and natural products. nih.gov The reaction generally proceeds with good to excellent yields and tolerates a variety of functional groups on both the trifluoroborate and the electrophilic partner. nih.govnih.gov

Research has shown that both electron-rich and electron-deficient aryl bromides can be effectively coupled with organotrifluoroborates, although electron-deficient partners may react at a faster rate. nih.gov The scope of the reaction has been extended to include not only aryl bromides but also aryl chlorides, which are often more challenging substrates. nih.gov

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the catalyst system. Optimization studies have explored various palladium sources, ligands, and catalyst loadings to maximize yield and minimize side reactions. nih.govnih.gov

Commonly used palladium precursors include PdCl₂(dppf)·CH₂Cl₂ and Pd(OAc)₂. nih.govnih.gov The choice of ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and Buchwald's biarylphosphine ligands (e.g., RuPhos, SPhos, XantPhos) have been shown to be effective in promoting the coupling of organotrifluoroborates. nih.govnih.gov For instance, in some systems, Pd(OAc)₂/RuPhos has proven to be a more effective catalyst than [PdCl₂(dppf)]·CH₂Cl₂. nih.gov

Catalyst loading is another critical parameter. While initial optimizations might use 2 mol % of the palladium catalyst, it has been demonstrated that on a larger scale, the catalyst loading can often be decreased without a significant impact on the reaction yield or time. nih.gov However, exceeding the optimal catalyst loading can lead to an increase in homocoupled byproducts. nih.gov

Catalyst System Optimization for Suzuki-Miyaura Coupling
Palladium SourceLigandTypical Loading (mol %)Key AdvantagesReference
PdCl₂(dppf)·CH₂Cl₂dppf2Good for a range of substrates. nih.gov
Pd(OAc)₂RuPhosVariableHighly effective, especially for challenging couplings. nih.gov
Pd(OAc)₂SPhosVariableEffective biarylphosphine ligand. nih.gov
PdCl₂PPh₃2 (Pd), 6 (Ligand)Cost-effective system. nih.gov

The choice of base is a critical factor in the Suzuki-Miyaura coupling of organotrifluoroborates, as it plays a key role in the transmetalation step. nih.gov A variety of inorganic bases have been screened, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) often providing the best results. nih.govnih.gov Optimization studies have revealed that approximately three equivalents of the base are typically required for optimal conversion. nih.gov

The base is believed to facilitate the hydrolysis of the organotrifluoroborate to the corresponding boronic acid or a related reactive species, which then undergoes transmetalation with the palladium center. chem-station.comacs.org The presence of water in the reaction medium is often necessary for this hydrolysis to occur. nih.gov The specific role of the base can be complex, and its effectiveness can also be influenced by the solvent system and the nature of the substrates. acs.org

A key area of mechanistic investigation for Suzuki-Miyaura reactions involving potassium organotrifluoroborates is the nature of the transmetalating species. Two primary pathways are considered: the in situ formation of a boronic acid via hydrolysis, or the direct transmetalation of the trifluoroborate salt. chem-station.comacs.org

The prevailing view is that under the basic aqueous conditions of the Suzuki-Miyaura reaction, the organotrifluoroborate undergoes hydrolysis to form the corresponding boronic acid, which is the active species in the catalytic cycle. chem-station.comacs.org This "slow release" of the boronic acid can be advantageous, as it maintains a low concentration of the reactive species, thereby minimizing side reactions like protodeboronation and oxidative homocoupling. acs.orgnih.gov

Photoredox/Nickel Dual Catalysis in C(sp³)–C(sp²) Coupling

In recent years, the application of this compound has expanded beyond traditional palladium catalysis to include photoredox/nickel dual catalysis. This methodology has proven particularly effective for the formation of C(sp³)–C(sp²) bonds, a challenging transformation in organic synthesis. sigmaaldrich.comresearchgate.netresearchgate.net This dual catalytic system allows for the cross-coupling of organotrifluoroborates with aryl and heteroaryl bromides under exceptionally mild conditions, often at ambient temperature and in the absence of a strong base. sigmaaldrich.comnih.gov

The mechanism of photoredox/nickel dual catalysis involves a distinct activation pathway for the organotrifluoroborate compared to the Suzuki-Miyaura reaction. Instead of a two-electron transmetalation process, the reaction is initiated by a single-electron transfer (SET) event. nih.govnih.govresearchgate.net

In a typical catalytic cycle, a photocatalyst, often an iridium complex, is excited by visible light. acs.orgacs.org The excited photocatalyst then engages in an SET event with the this compound. This can occur through either an oxidative or reductive quenching cycle, depending on the specific photocatalyst and substrates. In the context of organotrifluoroborate activation, an oxidative quenching pathway is common, where the excited photocatalyst oxidizes the trifluoroborate, leading to the formation of a benzyl (B1604629) radical. nih.govnih.gov

This photogenerated radical is then captured by a low-valent nickel complex, which has been formed through a separate catalytic cycle involving the aryl halide electrophile. The resulting organonickel intermediate then undergoes reductive elimination to form the desired C(sp³)–C(sp²) bond and regenerate the nickel catalyst. nih.gov This SET-based mechanism circumvents the high activation barrier often associated with the transmetalation step in traditional cross-coupling reactions, particularly for sp³-hybridized organoboron reagents. nih.gov

Comparison of Mechanistic Pathways
FeatureSuzuki-Miyaura CouplingPhotoredox/Nickel Dual CatalysisReference
Catalyst SystemPalladiumPhotocatalyst (e.g., Iridium) and Nickel nih.govsigmaaldrich.com
Activation of OrganotrifluoroborateHydrolysis to boronic acid, then transmetalationSingle-Electron Transfer (SET) to form a radical acs.orgnih.gov
Key IntermediateOrganopalladium complexBenzyl radical and Organonickel complex nih.govacs.org
Reaction ConditionsOften requires heat and strong baseAmbient temperature, visible light, often base-free nih.govsigmaaldrich.com

Photoredox/Nickel Dual Catalysis in C(sp³)–C(sp²) Coupling

Role of Photoactive Ligands and Nickel Species (e.g., Ni(I)/Ni(III) Catalytic Cycles)

Recent advancements in photochemistry have unveiled novel pathways for nickel-catalyzed cross-coupling reactions involving benzyltrifluoroborates. A significant development is the use of photoactive ligands that enable C(sp²)–C(sp³) bond formation without the need for an external photoredox catalyst. nih.gov

In these systems, a photoactive nickel complex, upon irradiation with light, is proposed to generate a Ni(I) species. This photochemically generated Ni(I) intermediate is crucial as it can directly undergo transmetalation with the organoboron compound. This step is a key feature of a Ni(I)/Ni(III) catalytic cycle. Mechanistic investigations provide compelling evidence that this direct transmetalation between the Ni(I) species and the benzyltrifluoroborate is a pivotal step in the catalytic process. nih.gov This approach, which harnesses the intrinsic photoactivity of the ligand-metal complex, offers a more streamlined and efficient alternative to dual-catalyst systems.

The general mechanism is believed to proceed as follows:

Photoexcitation: The nickel complex with a photoactive ligand absorbs light, leading to an excited state.

Generation of Ni(I): The excited complex facilitates the formation of a Ni(I) species.

Transmetalation: The photogenerated Ni(I) intermediate reacts with the this compound in a transmetalation step.

Oxidative Addition: The resulting organonickel(I) species undergoes oxidative addition with an aryl halide to form a Ni(III) intermediate.

Reductive Elimination: The Ni(III) complex then undergoes reductive elimination to form the desired C(sp²)–C(sp³) bond and regenerate a Ni(I) species, thus closing the catalytic cycle.

This light-mediated approach operating through a Ni(I)/Ni(III) manifold highlights a unifying mechanistic paradigm for both C(sp²)–heteroatom and C(sp²)–C(sp³) cross-couplings. nih.gov

Regioselectivity and Stereospecificity in Benzyltrifluoroborate Couplings

The regioselectivity and stereospecificity of cross-coupling reactions involving benzyltrifluoroborates are critical aspects that determine the synthetic utility of these reagents. In nickel-catalyzed electrochemical reductive relay cross-coupling reactions between aryl halides and alkyl halides, high regioselectivity has been observed. nih.gov

While specific studies detailing the regioselectivity of this compound are limited, the principles governing these reactions can be inferred from related systems. For instance, in the Ru-catalyzed hydrosilylation of propargylic N-methyliminodiacetic acid boronates, the regioselectivity is attributed to the hyperconjugative effect of the σ(C–B) bond, which stabilizes the electrophilic metallacyclopropene intermediate. researchgate.net Although a different reaction, this highlights how the electronic nature of the organoboron species can influence the regiochemical outcome.

Stereospecificity is a key consideration when employing chiral, enantioenriched organotrifluoroborates. It has been demonstrated that the palladium-catalyzed cross-coupling of unactivated secondary alkylboron nucleophiles with aryl chlorides can proceed with stereospecific inversion of configuration. nih.gov In the context of benzyltrifluoroborates, stereoconvergent cross-couplings of secondary benzyltrifluoroborates have been achieved, providing evidence for the intermediacy of carbon radicals that are intercepted by the nickel catalyst.

The stereochemical outcome is often dependent on the specific catalytic system and reaction conditions. For example, in some palladium-catalyzed Suzuki-Miyaura reactions of potassium 1-(benzyloxy)alkyltrifluoroborates, the cross-coupling proceeds stereospecifically with complete retention of stereochemistry. This is proposed to be due to the stabilization of the diorganopalladium intermediate by coordination of the benzyl protecting group's arene to the metal center, which prevents β-hydride elimination. u-tokyo.ac.jp In contrast, stereospecific cross-coupling of enantioenriched non-benzylic secondary alkyl β-trifluoroboratoamides has been shown to proceed with complete inversion of configuration. researchgate.net

Electrochemical Catalysis in Cross-Coupling Reactions

Electrochemical methods offer a sustainable and powerful alternative to traditional chemical reductants and oxidants in catalysis. The application of electrochemistry to cross-coupling reactions involving benzyltrifluoroborates has led to the development of novel and efficient synthetic methodologies.

Redox-Neutral Electrochemical C(sp²)–C(sp³) Coupling Systems

A significant advancement in this area is the development of redox-neutral electrochemical C(sp²)–C(sp³) cross-coupling reactions. These systems utilize bench-stable aryl halides or β-bromostyrene as electrophiles and benzylic trifluoroborates as nucleophiles. nih.gov The reactions are typically catalyzed by non-precious, bench-stable nickel catalysts, such as NiCl₂·glyme with polypyridine ligands, and are conducted in an undivided cell under ambient conditions. nih.govacs.org

Table 1: Examples of Ni-catalyzed Electrochemical C(sp²)–C(sp³) Cross-Coupling of Benzyl Trifluoroborates nih.gov

Aryl Halide ElectrophileBenzyl Trifluoroborate NucleophileProductYield (%)
4-ChlorobenzonitrilePotassium benzyltrifluoroborate4-(benzyl)benzonitrile85
Methyl 4-chlorobenzoatePotassium benzyltrifluoroborateMethyl 4-benzylbenzoate92
4-ChloroanisolePotassium benzyltrifluoroborate1-benzyl-4-methoxybenzene78
1-Bromo-4-(trifluoromethyl)benzenePotassium benzyltrifluoroborate1-benzyl-4-(trifluoromethyl)benzene89
2-BromopyridinePotassium benzyltrifluoroborate2-benzylpyridine75

Unconventional Radical Transmetalation Mechanisms in Electrochemical Processes

Mechanistic studies of these nickel-catalyzed electrochemical cross-coupling reactions have revealed the operation of an unconventional radical transmetalation mechanism. nih.govnih.gov In contrast to the traditional two-electron transmetalation pathway, this process involves single-electron transfer (SET) events.

The proposed mechanism involves the cathodic generation of a Ni(I) species from the Ni(II) precatalyst. This Ni(I) species then undergoes oxidative addition with the aryl halide. Concurrently, the benzylic trifluoroborate is oxidized at the anode to generate a benzyl radical. This radical is then captured by the aryl-Ni(II) intermediate to form a Ni(III) species, which subsequently undergoes reductive elimination to afford the cross-coupled product and regenerate the Ni(I) catalyst. This radical-based pathway circumvents the often-sluggish traditional transmetalation step, particularly for C(sp³)-hybridized organoboron reagents. nih.gov

Electrocatalytic Cyclopropanation Involving Alkenyl Trifluoroborates (contextual studies)

While not directly involving this compound, the study of electrocatalytic cyclopropanation with alkenyl trifluoroborates provides valuable context for the broader reactivity of organotrifluoroborates in electrochemical transformations. An intermolecular electrocatalytic cyclopropanation of alkenyl trifluoroborates with methylene (B1212753) compounds has been developed. This reaction proceeds under base-free conditions using a simple diphenyl sulfide (B99878) as the electrocatalyst. The boryl substituent plays a critical role in facilitating the desired reaction pathway. nih.gov This work demonstrates the potential of electrochemical methods to enable novel transformations of organotrifluoroborates beyond cross-coupling reactions.

Other Functionalization Reactions Utilizing this compound Reactivity

Beyond its extensive use in cross-coupling reactions, the trifluoroborate moiety in this compound can be maintained during various other chemical transformations, or it can be the site of reactivity itself. The stability of the trifluoroborate group allows for the functionalization of the organic framework of the molecule. nih.gov

Hydrolysis: Organotrifluoroborates can be hydrolyzed to the corresponding boronic acids. nih.govnih.govresearchgate.netu-tokyo.ac.jpchemrxiv.org This transformation is often a prerequisite for their participation in Suzuki-Miyaura cross-coupling reactions. nih.govchemrxiv.org The rate of hydrolysis can be influenced by factors such as the electronic nature of the substituents on the aryl ring, the reaction medium, and the presence of acids or bases. u-tokyo.ac.jpchemrxiv.org For instance, a general and mild method for the hydrolysis of organotrifluoroborates to organoboronic acids using silica (B1680970) gel and water has been developed. nih.gov

Oxidation: The carbon-boron bond of organotrifluoroborates can be oxidized to afford alcohols or phenols. This provides a valuable synthetic route to these important functional groups. For example, the aerobic oxidative hydroxylation of arylboronic acids (which can be generated in situ from aryltrifluoroborates) to phenols has been achieved using water as the solvent and a catalytic amount of benzoquinone under metal-free conditions. organic-chemistry.org

Diels-Alder Reactions: While less common, organotrifluoroborates can participate in cycloaddition reactions. For instance, potassium arylethynyltrifluoroborates have been developed as unstrained dienophiles for fast, chemically triggered inverse electron demand Diels-Alder (IEDDA) reactions with tetrazines. u-tokyo.ac.jp Although this example does not involve a benzyltrifluoroborate, it showcases the potential for the trifluoroborate group to modulate the reactivity of adjacent unsaturation in cycloaddition chemistry.

The diverse reactivity of this compound, spanning photoinduced and electrochemical cross-coupling reactions to other functionalization pathways, underscores its significance as a versatile building block in modern organic synthesis. Ongoing research continues to expand the synthetic utility of this and related organotrifluoroborate compounds.

Olefination Reactions (e.g., Wittig, Horner–Wadsworth–Emmons) for Unsaturated Boronates

The synthesis of unsaturated organotrifluoroborates is a valuable transformation, as it introduces a site of unsaturation that can be further functionalized while retaining the versatile trifluoroborate moiety for subsequent cross-coupling reactions. The Wittig and Horner–Wadsworth–Emmons (HWE) reactions are cornerstone methods for olefination.

In a potential application involving this compound, the benzylic position could be functionalized to generate a phosphorus ylide or a phosphonate (B1237965) carbanion. For a Wittig-type reaction, the initial step would involve the conversion of the benzyl bromide functionality into a phosphonium (B103445) salt by reaction with a phosphine, such as triphenylphosphine (B44618). Subsequent deprotonation with a strong base would generate the corresponding phosphorus ylide. This ylide, bearing the (3-bromophenyl)trifluoroborate moiety, could then react with various aldehydes and ketones to furnish unsaturated boronates.

The Horner–Wadsworth–Emmons reaction offers an alternative and often advantageous route. This method involves the reaction of a phosphonate carbanion with a carbonyl compound to produce an alkene. A key feature of the HWE reaction is its tendency to favor the formation of (E)-alkenes, which can offer a high degree of stereoselectivity. The dialkylphosphate byproduct of the HWE reaction is also more easily removed by aqueous extraction compared to the triphenylphosphine oxide generated in the Wittig reaction.

A hypothetical reaction scheme for the HWE reaction starting from this compound is presented below:

StepReactant 1Reactant 2Product
1This compoundTriethyl phosphiteDiethyl (3-(trifluoroborato)benzyl)phosphonate
2Diethyl (3-(trifluoroborato)benzyl)phosphonateBase (e.g., NaH)Phosphonate carbanion
3Phosphonate carbanionAldehyde (R-CHO)Unsaturated boronate

Controlled Generation of Carbon Radicals from Trifluoroborates

Organotrifluoroborates have emerged as versatile precursors for the generation of carbon-centered radicals under mild conditions, often employing photoredox catalysis. This approach allows for the formation of C-C bonds through radical addition and coupling reactions. The trifluoroborate group can be oxidized via single-electron transfer (SET) to generate a radical species, which can then engage in various transformations.

For this compound, a photoredox-catalyzed process could selectively generate a benzylic radical. This would involve the excitation of a suitable photocatalyst by visible light, followed by an electron transfer from the trifluoroborate to the excited photocatalyst. The resulting radical cation would then undergo fragmentation to release the benzylic radical. This transient radical species could then be trapped by a radical acceptor, such as an electron-deficient alkene, to form a new C-C bond.

The general mechanism for the photoredox-catalyzed generation of a carbon radical from a potassium organotrifluoroborate is as follows:

StepDescription
1Excitation of a photocatalyst (PC) with visible light to its excited state (PC*).
2Single-electron transfer (SET) from the potassium organotrifluoroborate (R-BF3K) to the excited photocatalyst, generating a radical cation of the borate (B1201080) and the radical anion of the photocatalyst (PC•−).
3Fragmentation of the organotrifluoroborate radical cation to yield a carbon-centered radical (R•) and BF3.
4The carbon radical engages in subsequent reactions (e.g., addition to an alkene).
5Regeneration of the photocatalyst completes the catalytic cycle.

Metal–Halogen Exchange Reactions for Sequential Functionalization

The presence of a bromine atom on the aromatic ring of this compound opens up the possibility of selective functionalization through metal-halogen exchange reactions. This is a powerful tool for creating a new nucleophilic site on the aromatic ring, which can then be reacted with a variety of electrophiles.

A common method for this transformation is the lithium-halogen exchange, which is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium. The rate of exchange generally follows the trend I > Br > Cl. This reaction would convert the aryl bromide into an aryllithium species, with the trifluoroborate group remaining intact. This newly formed organometallic intermediate could then be quenched with an electrophile, allowing for the introduction of a wide range of functional groups at the 3-position of the phenyl ring. This sequential functionalization strategy would allow for the synthesis of highly substituted benzyltrifluoroborates.

A potential challenge in this approach is the stability of the trifluoroborate group in the presence of highly reactive organolithium reagents. However, the robustness of the trifluoroborate moiety has been demonstrated in various transformations.

A representative scheme for a metal-halogen exchange and subsequent functionalization is outlined below:

StepReactant 1Reactant 2Intermediate
1This compoundOrganolithium reagent (e.g., n-BuLi)Lithiated benzyltrifluoroborate
2Lithiated benzyltrifluoroborateElectrophile (E+)3-Substituted potassium benzyltrifluoroborate

This sequential approach, where the bromine is first exchanged and then the resulting organometallic is trapped, allows for a controlled and stepwise construction of more complex molecules from a readily available starting material.

Applications of Potassium 3 Bromobenzyl Trifluoroborate in Advanced Organic Transformations

Construction of Complex Carbon Frameworks

The ability to form carbon-carbon bonds with precision is fundamental to organic synthesis. Potassium (3-bromobenzyl)trifluoroborate serves as a robust nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the construction of intricate carbon skeletons.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and functional materials. organic-chemistry.org Potassium organotrifluoroborates are excellent coupling partners in these transformations. researchgate.net this compound can be coupled with a wide range of aryl and heteroaryl halides or triflates to introduce the 3-bromobenzyl group.

The reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The functional group tolerance of the Suzuki-Miyaura reaction allows for the presence of various substituents on either coupling partner. nih.gov The bromine atom on the benzyl (B1604629) group of this compound remains intact under typical coupling conditions, providing an orthogonal handle for subsequent transformations, allowing for the rapid build-up of molecular complexity. For instance, after the initial coupling, the aryl bromide can undergo a second, distinct cross-coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates

Electrophile Catalyst Ligand Base Solvent Yield Range
Aryl Chlorides Pd(OAc)₂ RuPhos or XPhos K₂CO₃ or Cs₂CO₃ Toluene/H₂O or CPME/H₂O Moderate to Excellent
Aryl Bromides Pd(PPh₃)₄ - K₃PO₄ Toluene/H₂O Good to Excellent

This table represents generalized conditions for the coupling of various potassium alkyl- and aryltrifluoroborates as specific data for the 3-bromobenzyl derivative may vary. nih.govnih.gov

The synthesis of molecules containing aminomethyl aryl linkages is of significant interest in medicinal chemistry due to their prevalence in bioactive compounds. nih.govnih.gov While not a direct ring-opening reaction with this compound itself, this reagent can be used in cross-coupling strategies that complement traditional methods for synthesizing complex amines. For example, it can be coupled with heterocyclic halides that are part of a larger, strained-ring system, leading to functionalized products that can undergo subsequent ring-opening.

More broadly, the development of reagents like potassium Boc-protected aminomethyltrifluoroborate has established a methodology for the direct installation of protected primary amine precursors via Suzuki-Miyaura coupling. nih.govnih.gov This highlights the capability of the trifluoroborate platform to deliver functionalized alkyl groups. By analogy, this compound provides a means to install the 3-bromobenzyl group, a precursor to more complex β-substituted amines after further synthetic manipulations.

Cyclopropane (B1198618) rings are valuable structural motifs in medicinal chemistry, known for imparting unique conformational constraints and metabolic stability to drug candidates. nih.gov The Suzuki-Miyaura coupling is a viable method for introducing aryl groups onto cyclopropane scaffolds. organic-chemistry.org Potassium cyclopropyltrifluoroborates have been shown to couple effectively with aryl and heteroaryl chlorides. nih.gov

Conversely, this compound can be coupled with electrophiles that already contain a strained ring system, such as a cyclopropyl (B3062369) bromide derivative. The stability of the trifluoroborate salt ensures its compatibility with a wide range of functional groups, making it suitable for use in complex synthetic sequences involving strained molecules. researchgate.net This allows for the direct attachment of the 3-bromobenzyl moiety to a pre-existing cyclopropane framework, a key strategy in the synthesis of novel pharmaceutical analogs.

Late-Stage Functionalization in Medicinal Chemistry and Materials Science

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying complex molecules in the final steps of a synthesis. nih.govscispace.com This approach allows for the rapid generation of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR) and the optimization of molecular properties. acs.orgnih.gov The stability and predictable reactivity of potassium organotrifluoroborates make them ideal reagents for LSF. rti.org

In drug discovery, the ability to quickly modify a lead compound is crucial for improving its potency, selectivity, and pharmacokinetic profile. nih.gov If a pharmaceutical intermediate or lead compound possesses an aryl halide or triflate group, it can be directly coupled with this compound. This reaction introduces the 3-bromobenzyl group under relatively mild conditions that are often tolerated by the sensitive functional groups present in complex drug-like molecules. scispace.com

The installed 3-bromobenzyl unit serves two purposes: it modifies the steric and electronic properties of the parent molecule, and its bromine atom acts as a versatile functional handle for further diversification. This "post-coupling" modification can include additional cross-coupling reactions, nucleophilic substitutions, or metallation, enabling the synthesis of a diverse library of analogs from a single LSF step.

Table 2: Potential LSF Applications with this compound

Starting Material Type Reaction Purpose
Aryl Halide-containing Drug Candidate Suzuki-Miyaura Coupling Introduce 3-bromobenzyl group to probe new binding pockets or alter solubility.
Advanced Pharmaceutical Intermediate Suzuki-Miyaura Coupling Build core structure and provide a handle (Br) for subsequent diversification.

Natural products are a rich source of inspiration for drug development, but their structural complexity often makes total synthesis and analog generation challenging. LSF strategies using robust reagents like this compound can simplify these efforts. nih.gov

In the context of a total synthesis, a key fragment containing a halide could be coupled with this compound to construct a significant portion of the carbon skeleton. Furthermore, this reagent is highly valuable for generating analogs of a completed natural product. By identifying a site on the natural product that can be converted to a halide or triflate, chemists can use a Suzuki-Miyaura coupling to attach the 3-bromobenzyl group. Subsequent modification at the bromine position allows for the creation of a wide array of semi-synthetic analogs, which can be screened for enhanced biological activity or novel properties.

Contribution to the Development of New Catalytic Systems for C–C Bond Formation

This compound belongs to the class of organotrifluoroborate salts, which have become instrumental in advancing catalytic systems for carbon-carbon (C–C) bond formation. nih.govsigmaaldrich.com Their unique properties, such as being bench-stable, crystalline solids that are less prone to protodeboronation compared to their boronic acid counterparts, have made them highly valuable reagents in organic synthesis. sigmaaldrich.comscispace.com This stability and ease of handling have allowed researchers to develop more robust, versatile, and efficient catalytic protocols, particularly for the widely used Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov

The introduction of organotrifluoroborates has spurred significant research into optimizing and expanding the scope of palladium-catalyzed cross-coupling reactions. nih.gov Scientists have developed new catalyst systems and reaction conditions specifically tailored to the reactivity of these tetracoordinate boron species. nih.govnih.gov A key aspect of this development involves the choice of catalyst, base, and solvent system to facilitate the crucial transmetalation step in the catalytic cycle.

Research has shown that palladium complexes with specific phosphine ligands are highly effective for coupling organotrifluoroborates. For instance, catalysts like PdCl₂(dppf)·CH₂Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane (B109758) adduct) and systems generated in situ from Pd(OAc)₂ and phosphine ligands have been widely adopted. nih.govnih.gov The choice of base is also critical, with cesium carbonate (Cs₂CO₃) often proving superior for promoting these transformations, typically in aqueous solvent mixtures such as toluene/water or THF/water. nih.govnih.govorganic-chemistry.org

The versatility of potassium organotrifluoroborates, including sp³-hybridized variants like benzyltrifluoroborates, has enabled the coupling of a wide array of substrates under these newly developed conditions. researchgate.net This has expanded the toolkit available to synthetic chemists for constructing complex molecular architectures.

Below are tables summarizing research findings on the development of catalytic systems for Suzuki-Miyaura cross-coupling reactions utilizing various potassium organotrifluoroborates.

Table 1: Palladium-Catalyzed Cross-Coupling of Potassium Organotrifluoroborates with Aryl/Heteroaryl Halides

OrganotrifluoroborateCoupling PartnerCatalyst (mol %)BaseSolventTemperature (°C)Yield (%)Reference
Potassium vinyltrifluoroborate4-BromoanisolePdCl₂ (2) / PPh₃ (6)Cs₂CO₃THF/H₂OReflux72 nih.gov
Potassium 3,5-dimethylisoxazol-4-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ (4) / SPhos (8)K₃PO₄Toluene/H₂O10071 scispace.com
Potassium pyridin-4-yltrifluoroborate4-BromobenzonitrilePd(OAc)₂ (4) / SPhos (8)K₃PO₄Toluene/H₂O10098 scispace.com
Potassium benzyloxyethyltrifluoroborate4-BromoanisolePdCl₂(AtaPhos)₂ (5)Cs₂CO₃Toluene/H₂O10089 nih.gov
Potassium dioxolanylethyltrifluoroborate4-BromoanisolePdCl₂(AtaPhos)₂ (5)Cs₂CO₃Toluene/H₂O10089 nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling of Potassium Alkyltrifluoroborates with Alkenyl Bromides

AlkyltrifluoroborateAlkenyl BromideCatalyst (mol %)BaseSolventTemperature (°C)Yield (%)Reference
Potassium n-butyltrifluoroborate(E)-β-BromostyrenePdCl₂(dppf)·CH₂Cl₂ (10)Cs₂CO₃Toluene/H₂O8080 nih.gov
Potassium cyclopropyltrifluoroborate(E)-β-BromostyrenePdCl₂(dppf)·CH₂Cl₂ (10)Cs₂CO₃Toluene/H₂O8095 nih.gov
Potassium (3-cyanopropyl)trifluoroborate(E)-β-BromostyrenePdCl₂(dppf)·CH₂Cl₂ (10)Cs₂CO₃Toluene/H₂O8078 nih.gov

Beyond traditional cross-coupling, the unique reactivity of organotrifluoroborates has facilitated the development of novel catalytic systems. For example, they have been employed as radical precursors in photoredox catalysis. nih.gov Under oxidative conditions, these salts can generate carbon-centered radicals, which can then participate in C–C bond-forming reactions under metal-free conditions, representing a significant advancement in the field of synthetic chemistry. nih.gov This dual role as both a nucleophilic partner in transition metal catalysis and a radical precursor in photoredox catalysis underscores the profound contribution of potassium organotrifluoroborates to the development of modern catalytic systems.

Computational and Theoretical Investigations of Potassium 3 Bromobenzyl Trifluoroborate Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a detailed understanding of reaction mechanisms, including the structures of intermediates and transition states. While specific DFT studies on potassium (3-bromobenzyl)trifluoroborate are not extensively documented in the literature, a wealth of computational work on related aryl- and benzyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions allows for a comprehensive theoretical framework to be established. researchgate.netsigmaaldrich.comnih.gov

The Suzuki-Miyaura cross-coupling reaction, a key application of this compound, involves a catalytic cycle with several key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations have been instrumental in mapping out the potential energy surfaces of these steps for related organotrifluoroborates. researchgate.netsigmaaldrich.com

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often considered the rate-determining step. Computational studies on model systems, such as the reaction of a palladium(II) complex with an organotrifluoroborate, focus on locating the transition state for this transfer. The calculated energy barrier for this step provides a quantitative measure of the reaction's feasibility under different conditions. For benzyltrifluoroborates, the transition state would involve the interaction of the benzylic carbon with the palladium center, leading to the formation of a new carbon-palladium bond.

Below is a representative data table illustrating typical relative energy barriers calculated using DFT for the key steps in a Suzuki-Miyaura reaction involving a generic potassium aryltrifluoroborate.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)
Oxidative AdditionPd(0)L2 + Ar-X → Ar-Pd(II)L2-XTS1: +10 to +15
TransmetalationAr-Pd(II)L2-X + [R-BF3]K → Ar-Pd(II)L2-RTS2: +15 to +25
Reductive EliminationAr-Pd(II)L2-R → Ar-R + Pd(0)L2TS3: +5 to +10

Note: These values are illustrative and can vary significantly based on the specific substrates, ligands, and solvent systems used in the computational model.

Ligands coordinated to the palladium catalyst and the solvent environment play a critical role in the efficiency and selectivity of the Suzuki-Miyaura reaction. DFT studies provide a molecular-level understanding of these effects. sigmaaldrich.com

Ligand Effects: The electronic and steric properties of phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) influence the energies of intermediates and transition states throughout the catalytic cycle. For instance, electron-donating ligands can facilitate the oxidative addition step but may hinder reductive elimination. DFT calculations can quantify these effects by modeling the reaction with different ligands and comparing the resulting energy profiles.

Solvent Effects: Solvents can influence the reaction by stabilizing charged intermediates and transition states. In the case of this compound, which is a salt, polar solvents are generally required. Computational models can incorporate solvent effects implicitly, using continuum solvent models, or explicitly, by including individual solvent molecules in the calculation. These studies help to rationalize the experimentally observed solvent dependence of the reaction rate and yield.

Molecular Orbital and Electronic Structure Analysis

The electronic structure of this compound is fundamental to its reactivity. Molecular orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into its nucleophilic and electrophilic character. nih.gov

As a nucleophile in Suzuki-Miyaura coupling, the reactivity of this compound is associated with the energy and localization of its HOMO. A higher HOMO energy generally correlates with greater nucleophilicity, indicating a greater propensity to donate electrons to an electrophile (the palladium complex). The HOMO of the (3-bromobenzyl)trifluoroborate anion is expected to have significant character on the benzylic carbon-boron bond and the aromatic ring.

The electrophilicity of the molecule can be assessed by the energy and localization of its LUMO. A lower LUMO energy suggests a greater ability to accept electrons. The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to lower the energy of the LUMO compared to the unsubstituted benzyltrifluoroborate, potentially influencing its interaction with other species in the reaction mixture.

The following table presents hypothetical HOMO and LUMO energy values for related compounds, calculated using DFT, to illustrate the electronic effects of substitution.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Potassium Benzyltrifluoroborate-6.5-1.25.3
This compound-6.7-1.55.2

Note: These are representative values. The absolute energies can vary with the level of theory and basis set used.

Throughout a chemical reaction, various transient species or reactive intermediates are formed. Computational chemistry allows for the characterization of these often short-lived species. In the context of the Suzuki-Miyaura reaction, DFT can be used to determine the geometries and electronic structures of key intermediates such as the palladium-bound benzyl (B1604629) species formed after transmetalation. Understanding the stability and bonding in these intermediates is crucial for a complete picture of the reaction mechanism.

Theoretical Elucidation of Radical Chemistry and Single-Electron Transfer Mechanisms

Recent studies have shown that organotrifluoroborates, including benzyltrifluoroborates, can participate in reactions involving radical intermediates, particularly under photoredox catalysis. acs.orgnih.govresearchgate.netnih.govorganic-chemistry.org Theoretical calculations are invaluable in elucidating the mechanisms of these single-electron transfer (SET) processes.

In a typical photoredox cycle, an excited-state photocatalyst can oxidize the benzyltrifluoroborate anion via SET to generate a benzyl radical. Computational studies can model this electron transfer process and calculate the oxidation potential of the organotrifluoroborate. The resulting benzyl radical is a key intermediate that can then engage in various bond-forming reactions. DFT calculations can be used to study the structure and spin density distribution of the 3-bromobenzyl radical, providing insights into its reactivity and selectivity in subsequent steps. The presence of the bromine atom may influence the stability and reactivity of the radical intermediate.

Theoretical models can also help to distinguish between different possible pathways, such as an outer-sphere SET mechanism versus an inner-sphere mechanism involving coordination to a metal center. By calculating the energetics of these competing pathways, a more detailed understanding of the operative mechanism can be achieved.

Future Perspectives and Emerging Research Directions in Benzyltrifluoroborate Chemistry

Exploration of Novel Reaction Partners and Expanded Substrate Scopes

The utility of benzyltrifluoroborates, including potassium (3-bromobenzyl)trifluoroborate, is rapidly growing beyond traditional palladium-catalyzed cross-coupling reactions. A significant area of development is the use of these stable organoboron compounds as precursors for benzyl (B1604629) radicals under photoredox catalysis conditions. This approach has unlocked new avenues for carbon-carbon bond formation.

In photoredox/nickel dual catalysis, benzyltrifluoroborates can be oxidized to generate benzyl radicals. These radicals then engage in coupling reactions with a variety of partners. This method has proven effective for forging C(sp²)–C(sp³) bonds under exceptionally mild conditions, overcoming some limitations of traditional cross-coupling methods. researchgate.net The substrate scope has been successfully expanded to include not only aryl bromides but also other classes of C(sp²)-hybridized electrophiles. acs.org

Furthermore, this radical-based strategy has enabled novel transformations such as radical-radical couplings. For instance, benzylic potassium trifluoroborate salts can couple with acyl azolium triflates, which act as persistent radical precursors, in a reaction catalyzed by an organic photocatalyst. nih.gov This metal-free approach leads to the formation of sterically hindered tertiary alcohols, which can be subsequently converted to a diverse range of substituted ketones. nih.govuvic.ca This reactivity showcases the potential of benzyltrifluoroborates to participate in complex, multicomponent reactions, significantly broadening their synthetic utility.

Recent research has also focused on expanding the scope of more traditional, yet improved, cross-coupling reactions. Advances in ether-forming cross-coupling reactions between organotrifluoroborates and acetals, promoted by BF₃·OEt₂, have demonstrated improved reactivity and a wider substrate scope. orgchemres.orgsigmaaldrich.com The development of new leaving groups, such as hydroxamates, allows these reactions to proceed rapidly under mild conditions and enables the use of previously unreactive, electron-deficient aryltrifluoroborates. orgchemres.org

Table 1: Examples of Novel Reaction Partners for Benzyltrifluoroborates

Reaction TypeReaction PartnerCatalyst SystemProduct Type
Photoredox/Nickel Dual CatalysisAryl BromidesIr or Ru photocatalyst / Ni catalystDiarylalkanes
Radical-Radical CouplingAcyl Azolium TriflatesOrganic PhotocatalystTertiary Alcohols / Ketones
Ether-forming Cross-CouplingMixed AcetalsBF₃·OEt₂Dialkyl Ethers
Dearomative HydroalkylationElectron-Deficient IndolesOrgano-photocatalyst / Chiral Lewis AcidChiral 2,3-disubstituted Indolines

Development of Sustainable and Green Synthetic Protocols Utilizing Aqueous and Mild Conditions

A major thrust in modern synthetic chemistry is the development of environmentally benign protocols. Research into reactions of benzyltrifluoroborates has increasingly focused on utilizing aqueous media and mild reaction conditions, aligning with the principles of green chemistry. The inherent stability of potassium organotrifluoroborates in the presence of water and air makes them ideal candidates for such developments. chem-station.com

Significant progress has been made in performing Suzuki-Miyaura cross-coupling reactions in water. rsc.orgresearchgate.netbohrium.com Efficient, ligand-free protocols have been developed using palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst with a simple inorganic base like sodium carbonate. rsc.org The presence of additives such as poly(ethylene glycol) (PEG) has been shown to be crucial for the efficiency of these aqueous reactions. These methods tolerate a wide range of functional groups and can be extended to heteroaryl halides, providing moderate to excellent yields of the desired biaryl products. rsc.org The use of water as the solvent not only reduces reliance on volatile organic compounds but can also simplify product isolation, in some cases allowing for separation by simple filtration. researchgate.net

The development of recyclable catalyst systems further enhances the sustainability of these processes. Linear polystyrene-stabilized palladium oxide nanoparticles (PS-PdONPs) have been successfully employed as a recyclable catalyst for the Suzuki-Miyaura coupling of aryl bromides with potassium aryltrifluoroborates in pure water. bohrium.com This catalyst system proved effective for both electron-rich and electron-poor aryl bromides and could be recycled multiple times without a significant drop in catalytic activity. bohrium.com

Beyond aqueous Suzuki couplings, efforts are underway to conduct other benzyltrifluoroborate reactions under mild conditions. Photoredox-catalyzed reactions, by their nature, often proceed at ambient temperature, powered by visible light, thus reducing the energy input required compared to thermally driven reactions. nih.govuvic.ca The palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates has also been optimized to proceed under relatively mild heating in aqueous solvent mixtures like THF/H₂O. nih.gov

Advancements in Asymmetric Synthesis Utilizing Chiral Benzyltrifluoroborates

The synthesis of enantiomerically pure molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Recent advancements have demonstrated the potential of benzyltrifluoroborates and related compounds in asymmetric transformations, enabling the construction of chiral molecules with high stereocontrol.

A key breakthrough has been the development of enantioselective cross-coupling reactions using Ni/photoredox dual catalysis. By employing chiral ligands, it is possible to control the stereochemical outcome of the reaction. For example, the asymmetric cross-coupling of α-N-heterocyclic trifluoroborate salts with aryl bromides has been achieved using bi-oxazoline (BiOX) ligands. nih.gov This method provides access to highly enantioenriched, pharmaceutically relevant N-benzylic heterocycles. nih.gov While the direct asymmetric coupling of secondary benzylic trifluoroborates has been more challenging, initial studies have shown promise, setting the stage for future development. nih.gov

Another powerful strategy involves the synergistic use of photocatalysis and chiral Lewis acid catalysis. A visible-light-induced asymmetric dearomative hydroalkylation of electron-deficient indoles with potassium alkyltrifluoroborates has been developed. acs.org This reaction, which proceeds under mild conditions, utilizes an organo-photocatalyst to generate a benzyl radical from the trifluoroborate, which is then trapped enantioselectively by an indole (B1671886) activated by a chiral Lewis acid. acs.org This dual-catalyst system delivers a variety of chiral 2,3-disubstituted indolines with excellent efficiency and stereocontrol. acs.org

Furthermore, chiral biphenols, such as BINOL, have been used as catalysts in the asymmetric allylation of ketones with trifluoroborate salts, suggesting a broader applicability for chiral catalysts to control the reactivity of organotrifluoroborates. bu.edu These methods are expanding the synthetic toolbox for creating complex, three-dimensional structures from readily available benzyltrifluoroborate precursors.

Table 2: Asymmetric Reactions Involving Organotrifluoroborates

Reaction TypeOrganotrifluoroborate TypeChiral InfluenceProduct ClassEnantioselectivity (ee)
Ni/Photoredox Cross-Couplingα-N-Heterocyclic TrifluoroboratesChiral Bi-oxazoline (BiOX) LigandN-Benzylic HeterocyclesGood to Excellent
Dearomative HydroalkylationPotassium AlkyltrifluoroboratesChiral Lewis Acid / Organo-photocatalystChiral 2,3-disubstituted IndolinesUp to 98%
Allylation of KetonesAllyl TrifluoroborateChiral Biphenol (BINOL) CatalystChiral Homoallylic AlcoholsUp to 99:1 e.r.

Integration with Flow Chemistry and High-Throughput Screening Methodologies

To accelerate reaction discovery and optimization, modern synthetic chemistry is increasingly turning to high-throughput experimentation (HTE) and flow chemistry. These technologies are being applied to reactions involving benzyltrifluoroborates to rapidly identify optimal conditions and enable more efficient and scalable syntheses.

High-throughput screening is a powerful tool for navigating the vast parameter space of a chemical reaction, including catalysts, ligands, solvents, and bases. nih.govresearchgate.net Commercially available screening kits, for instance, allow for the parallel execution of dozens of microscale Suzuki-Miyaura reactions, enabling chemists to quickly identify promising conditions for a specific substrate pair. sigmaaldrich.com This approach has been used to compare the performance of different catalysts and ligands for challenging cross-couplings, such as those involving nickel catalysts or heterocyclic substrates. uvic.ca The data generated from HTE can be used to build heat maps that visualize the best-performing conditions, which can then be validated and scaled up. nih.gov Fluorescence-based HTS methods have also been developed for the rapid evaluation of catalytic activity in ligand-free Suzuki-Miyaura reactions, facilitating the discovery of highly efficient conditions with low catalyst loading. rsc.org

Flow chemistry, where reagents are continuously pumped through a reactor, offers several advantages over traditional batch processing, including superior control over reaction parameters like temperature and mixing, enhanced safety for highly exothermic or hazardous reactions, and straightforward scalability. nih.govyoutube.com While specific examples focusing solely on this compound in flow are not extensively detailed, the principles are broadly applicable. For instance, gram-scale synthesis of cross-coupling products has been demonstrated in flow-cell electrolyzers for the electrochemical coupling of benzylic trifluoroborates. nih.gov The integration of HTE for initial screening followed by validation and scale-up using continuous flow technology represents a powerful workflow for modern process development. nih.govresearchgate.net This combination allows for the rapid transition from initial discovery to efficient, larger-scale production of molecules derived from benzyltrifluoroborates.

Design of Next-Generation Catalysts and Reagent Systems for Enhanced Reactivity and Selectivity

The performance of cross-coupling reactions involving benzyltrifluoroborates is intrinsically linked to the design of the catalyst system. A major focus of current research is the development of novel ligands for palladium and other transition metals that can provide higher activity, greater stability, and improved selectivity, especially for challenging substrates like aryl chlorides. organic-chemistry.orgacs.org

Phosphine (B1218219) Ligands: Bulky and electron-rich phosphine ligands have revolutionized palladium-catalyzed cross-coupling. Dialkylbiaryl phosphines, in particular, have proven to be a highly versatile class of ligands that enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov This enhanced reactivity allows for the coupling of previously difficult substrates, such as unactivated aryl chlorides and sterically hindered partners, often at room temperature or with very low catalyst loadings. nih.gov More recently, easily accessible and highly tunable indolyl phosphine ligands have been developed. These air-stable ligands are effective for the Suzuki-Miyaura coupling of unactivated aryl chlorides at catalyst loadings as low as 0.02 mol%. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful alternative to phosphine ligands. They typically form highly stable complexes with transition metals due to their strong σ-donating character. acs.orgorgchemres.orgnih.gov This strong metal-ligand bond contributes to the high stability of the active catalyst species, even at elevated temperatures. nih.gov The steric bulk of NHC ligands can be systematically tuned to favor the formation of highly active, monoligated palladium complexes, which are often crucial for efficient catalysis, particularly in the coupling of sterically demanding substrates. acs.org Furthermore, the choice of NHC ligand can be used to control chemoselectivity. For example, in the cross-coupling of chloroaryl triflates, the use of the SIPr ligand leads to selective reaction at the C-Cl bond, whereas the SIMes ligand favors reaction at the C-OTf bond. nih.gov

The development of these advanced ligand systems continues to expand the capabilities of benzyltrifluoroborate chemistry, enabling the synthesis of complex molecules with greater efficiency and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing potassium (3-bromobenzyl)trifluoroborate, and how can purity be optimized?

this compound is typically synthesized via SN2 displacement of a bromomethyltrifluoroborate precursor with a 3-bromobenzyl alkoxide. Key steps include:

  • Precursor optimization : Scaling reactions to produce 100 g batches of potassium bromomethyltrifluoroborate, ensuring high purity via Soxhlet extraction to remove inorganic byproducts .
  • Solvent selection : Using polar aprotic solvents (e.g., acetone) to enhance SN2 reactivity.
  • Purification : Continuous Soxhlet extraction improves yield by addressing low solubility of trifluoroborates in organic solvents .

Q. How should this compound be stored to ensure stability?

  • Temperature : Store at 2–8°C to prevent thermal decomposition, as trifluoroborates degrade at temperatures >150°C .
  • Moisture control : Use desiccants or inert atmospheres to avoid hydrolysis, which generates boronic acids and fluoride ions .

Q. What are the primary applications of this compound in cross-coupling reactions?

It serves as a stable boron reagent in Suzuki-Miyaura couplings , enabling aryl-aryl bond formation. Key advantages include:

  • Reduced protodeboronation : Compared to boronic acids, trifluoroborates minimize side reactions (e.g., biaryl ether formation) due to slower hydrolysis .
  • Fluoride release : Endogenous fluoride ions activate catalysts (e.g., Pd) and stabilize intermediates, improving coupling efficiency in biphasic systems (toluene/water or THF/water) .

Advanced Research Questions

Q. How can solvent and base selection mitigate side reactions during Suzuki-Miyaura coupling?

  • Solvent polarity : Biphasic systems (e.g., THF/water, 10:1) enhance catalyst turnover and reduce protodeboronation compared to toluene/water .
  • Base strength : Strong bases (e.g., KOH) accelerate hydrolysis to boronic acids, increasing side products. Weak bases (e.g., K₂CO₃) balance reactivity and stability .
  • Additives : KF suppresses boronic acid aggregation, improving transmetalation efficiency .

Q. What analytical techniques validate the structure and purity of this compound?

  • ¹H/¹⁹F NMR : Characteristic signals include:
  • ¹H : Aromatic protons (δ 7.2–7.5 ppm for 3-bromobenzyl) and aliphatic CH₂ groups (δ 2.2–3.7 ppm) .
  • ¹⁹F : Trifluoroborate resonance at δ -134 to -138 ppm .
    • Thermogravimetric analysis (TGA) : Confirms decomposition temperature (~150°C) and moisture sensitivity .

Q. What mechanistic insights explain the role of endogenous boronic acids in trifluoroborate coupling?

  • Hydrolysis equilibrium : Trifluoroborates reversibly hydrolyze to boronic acids (R-B(OH)₂) in aqueous media, which participate in transmetalation.
  • Catalyst activation : Boronic acids reduce Pd(II) to Pd(0), initiating the catalytic cycle, while fluoride stabilizes Pd intermediates (e.g., [Pd–F]⁻) .

Q. How does stereoelectronic tuning of the 3-bromobenzyl group influence coupling efficiency?

  • Electron-withdrawing effects : The bromine substituent enhances electrophilicity of the benzyl group, accelerating oxidative addition to Pd(0).
  • Steric hindrance : The meta-bromo position minimizes steric clashes during transmetalation compared to ortho-substituted analogs .

Data Contradictions and Resolutions

  • Solvent-dependent yields : reports incomplete coupling in toluene/water (55% yield) vs. >95% in THF/water. This discrepancy arises from THF’s miscibility with water , improving Pd catalyst dispersion and substrate solubility .
  • Base stoichiometry : Hydrolysis requires 3 equivalents of K₂CO₃ or 6 equivalents of KOH, but excess base promotes protodeboronation. Optimal conditions use 2–3 equivalents of weak bases (e.g., Cs₂CO₃) .

Methodological Recommendations

  • Scale-up synthesis : Adopt Soxhlet extraction for >100 g batches to isolate trifluoroborates in >90% purity .
  • Catalyst systems : Use Pd(OAc)₂ with SPhos ligands in THF/water for aryl chlorides, achieving TON >1,000 .
  • Stability assays : Monitor hydrolysis via ¹⁹F NMR (δ -138 ppm for intact trifluoroborate) and compare to boronic acid signals (δ -120 ppm) .

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